Target Binding Affinity: CDK1 Binding Profiling via Kinobeads Assay
The compound demonstrated measurable binding affinity to human Cyclin-Dependent Kinase 1 (CDK1) with a dissociation constant (Kd) of 2.61 µM (2.61E+3 nM) in a Kinobead-based pull-down assay, representing class-level target engagement for imidazole-pyrimidine kinase inhibitors [1]. While more potent CDK1 inhibitors exist (e.g., AZD-5597 with IC50 = 2 nM ), this compound's affinity profile is consistent with its role as a core scaffold requiring further optimization via SNAr derivatization at the 4-chloro position to enhance potency.
| Evidence Dimension | CDK1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 2.61 µM (2,610 nM) |
| Comparator Or Baseline | AZD-5597 (optimized imidazole pyrimidine amide CDK inhibitor) |
| Quantified Difference | Target compound is ~1,305-fold less potent than optimized comparator |
| Conditions | Kinobead-based pull-down assay; incubation for 45 mins; recombinant human CDK1 |
Why This Matters
The moderate Kd value confirms the scaffold engages the CDK1 ATP-binding pocket, establishing a valid starting point for SAR-driven lead optimization programs.
- [1] BindingDB. BDBM50652792 / CHEMBL3752910: Binding affinity to human CDK1 (Kinobead pull-down assay). BindingDB Entry. View Source
